molecular formula C6H4Cl2O3S B13644429 2-Chlorophenyl chloranesulfonate

2-Chlorophenyl chloranesulfonate

Cat. No.: B13644429
M. Wt: 227.06 g/mol
InChI Key: VRJAWYNMEVHFCU-UHFFFAOYSA-N
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Description

2-Chlorophenyl chloranesulfonate is a chemical reagent classified as a chloranesulfonate ester. Compounds within this class are primarily utilized as intermediates and sulfonation reagents in sophisticated organic synthesis pipelines, facilitating the introduction of the sulfonate functional group into target molecules . The presence of both a reactive sulfurochloridate group and the 2-chlorophenyl moiety makes this compound a valuable building block for researchers, particularly in the development of novel chemical entities. The 2-chlorophenyl group is a significant structural component found in a wide array of molecules with demonstrated biological activity and industrial applications, including pharmaceuticals, agrochemicals, and materials science . While the specific research applications of this compound are not fully detailed in the literature, its close structural analog, 4-chlorophenyl chloranesulfonate, is a recognized commercial product for research and development purposes, indicating the utility of this chemical family . As a sulfonation agent, its mechanism of action involves transferring the sulfonate group to a nucleophilic site on another molecule, a key step in modulating the properties of advanced intermediates. Researchers in medicinal chemistry may employ this compound to create sulfonamide derivatives or other complex structures for screening as potential therapeutic agents. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling, as this compound may be harmful if swallowed and cause skin, eye, or respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Cl2O3S

Molecular Weight

227.06 g/mol

IUPAC Name

1-chloro-2-chlorosulfonyloxybenzene

InChI

InChI=1S/C6H4Cl2O3S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H

InChI Key

VRJAWYNMEVHFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Chlorophenyl Chloranesulfonate

Classical Synthetic Routes to Aryl Chlorosulfonates

The classical approaches to synthesizing aryl chlorosulfonates are characterized by the use of strong acid and chlorinating agents. These methods, while effective, often require harsh conditions and can suffer from a lack of selectivity with complex substrates.

Direct chlorosulfonation is a primary method for introducing a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring. tandfonline.com This reaction is a type of electrophilic aromatic substitution where the electrophile is generated from chlorosulfonic acid (ClSO₃H). masterorganicchemistry.com For the synthesis of 2-chlorophenyl chloranesulfonate, the starting material would be 2-chlorophenol (B165306).

The reaction involves treating 2-chlorophenol with an excess of chlorosulfonic acid. pageplace.de Chlorosulfonic acid serves as both the sulfonating agent and the solvent. The strong electrophilic nature of the sulfur trioxide (SO₃) moiety within the acid facilitates the attack by the electron-rich aromatic ring of the phenol (B47542). The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions. mdpi.com The hydroxyl group of the phenol is highly activating, directing the substitution to the ortho and para positions. In the case of 2-chlorophenol, the directing effects of the chloro and hydroxyl groups must be considered to predict the regioselectivity of the sulfonation.

The general mechanism involves the generation of the electrophile, SO₂Cl⁺, from the self-ionization of chlorosulfonic acid. stackexchange.com The aromatic ring of the substrate then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a proton is lost from the ring to restore aromaticity, yielding the aryl sulfonyl chloride. stackexchange.comyoutube.com

A significant challenge in this synthesis is the potential for side reactions. Chlorosulfonic acid is a powerful dehydrating and chlorinating agent, especially at higher temperatures, which can lead to the formation of undesired chlorinated byproducts. globalspec.comlsu.edu

Table 1: Illustrative Conditions for Classical Chlorosulfonation of Aromatic Compounds This table presents typical conditions reported for the chlorosulfonation of various aromatic substrates, illustrating the general parameters applicable to this class of reactions.

Starting Material Reagent Temperature (°C) Reaction Time (h) Observations Reference
N-phenylmaleimides Chlorosulfonic Acid (excess) Not specified Not specified Yields corresponding sulfonyl chlorides researchgate.net
Aryl derivative Chlorosulfonic Acid / SO₃ 50 - 140 6 - 8 Followed by addition of POCl₃ google.com
2-Styrylbenzothiazole Chlorosulfonic Acid (6 equiv.) Not specified Not specified Product used to synthesize sulfonamides researchgate.net
Benzene (B151609) Chlorosulfonic Acid High Not specified Can lead to sulfonation products (benzenesulfonic acid) stackexchange.com

An alternative classical route involves a two-step process: the sulfonation of the aromatic precursor followed by the chlorination of the resulting sulfonic acid. First, 2-chlorophenol is sulfonated using concentrated sulfuric acid or fuming sulfuric acid to produce the corresponding 2-chlorophenylsulfonic acid. libretexts.org

In the second step, the sulfonic acid is converted into the target sulfonyl chloride. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or TAPC (1,1,1-trichloro-1,1-diphosphorinanone). organic-chemistry.org The reaction with thionyl chloride, for instance, produces the desired sulfonyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. While generally effective, these methods often require harsh conditions and the use of hazardous reagents. nih.gov

Modern Advancements and Optimized Synthesis Strategies for this compound

Modern synthetic chemistry seeks to overcome the limitations of classical methods by developing more selective, efficient, and environmentally benign processes. Catalytic systems, in particular, have shown great promise in the synthesis of sulfonyl halides.

Catalysis offers a powerful tool to control the reactivity and selectivity of chemical transformations, often under milder conditions than stoichiometric methods.

Transition metal catalysis has revolutionized organic synthesis, and its application to sulfonyl halide formation is an area of active research. Palladium-catalyzed cross-coupling reactions are particularly noteworthy. acs.org A key strategy involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov In a potential application for synthesizing the precursor to this compound, an appropriately substituted arylboronic acid could be coupled with a sulfur dioxide surrogate in the presence of a palladium catalyst and a chloride source. nih.govacs.org

These catalytic systems can exhibit high functional group tolerance and operate under mild conditions. nih.gov For example, palladium catalysts have been shown to promote the formation of carbon-sulfur bonds, enabling the direct installation of a sulfonyl chloride group. nih.gov Nickel catalysts have also been explored for transformations involving sulfonates, demonstrating the potential of transition metals to cleave S-O bonds and form new functionalities. acs.orgnih.govacs.org Ruthenium catalysts have been used for meta-selective C-H sulfonylation, showcasing the potential for regiocontrol in these reactions. acs.org

Table 2: Examples of Transition Metal-Catalyzed Sulfonylation Reactions This table highlights various transition metal-catalyzed reactions for the synthesis of sulfonyl compounds, demonstrating the versatility of this approach.

Reaction Type Catalyst System Substrates Key Features Reference
Chlorosulfonylation Palladium(II) acetate (B1210297) / Ligand Arylboronic acids Mild conditions, good functional group tolerance nih.gov
C-H Sulfonylation [Ru(p-cymene)Cl₂]₂ / Base Azoarenes, Arylsulfonyl chlorides meta-selective C-H functionalization acs.org
Desulfitative C-O Coupling Nickel catalyst Alkyl sulfonates Intramolecular coupling via S-O bond cleavage acs.orgnih.gov
Thiocarbonylation Pd(dba)₂ / dppb Aryl iodides, Aryl sulfonyl hydrazides Forms S-aryl thioesters, superior functional group tolerance rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in synthesis, complementing metal-based catalysis. While specific organocatalytic systems for the direct synthesis of this compound are not widely reported, the principles of organocatalysis can be applied to achieve directed sulfonation.

For instance, organocatalysts can be designed to activate the substrate or the sulfonating agent through non-covalent interactions, such as hydrogen bonding. This activation can enhance the reactivity and, more importantly, control the regioselectivity of the electrophilic aromatic substitution. A hypothetical organocatalytic approach could involve a chiral base or a hydrogen-bond donor catalyst that interacts with the hydroxyl group of 2-chlorophenol, thereby directing the incoming electrophile to a specific position on the aromatic ring. Such strategies are at the forefront of synthetic methodology development and hold potential for future applications in the synthesis of complex aryl chlorosulfonates.

Flow Chemistry and Continuous Processing for Efficient Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of sulfonate esters like this compound. This move is largely driven by the need for enhanced safety, consistency, and efficiency, particularly when handling hazardous reagents such as chlorosulfonic acid. nih.gov Continuous manufacturing systems, often employing continuous stirred-tank reactors (CSTRs) and automated control schemes, offer a viable and safer alternative to batch processes, which can be deemed too hazardous for scale-up. nih.gov

In a conceptual continuous process for this compound, 2-chlorophenol and a sulfonating agent like chlorosulfonic acid would be continuously fed into a reactor system. The use of microreactors or CSTRs allows for superior control over reaction parameters such as temperature, pressure, and residence time. This precise control is crucial for managing the exothermic nature of sulfonation reactions. An automated process control strategy can be implemented to maintain the desired mean residence time and ensure steady-state operation. nih.gov For instance, pumps could fill reactors to a target volume, monitored by weight sensors, before initiating a continuous feed and withdrawal cycle, thereby preventing overfilling and ensuring consistent product quality. nih.gov

The benefits of such a system include improved heat and mass transfer, reduced reactor volumes, and minimized risk of runaway reactions. While many studies have demonstrated the advantages of flow chemistry, scaling these processes for commercial manufacturing remains a key objective. nih.gov A patent for a continuous sulfonation process highlights the importance of vigorous mixing and recycling a portion of the reaction mixture to maintain homogeneity and control the reaction rate. google.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for this compound

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous reagents and potential for thermal runaway.Enhanced safety through smaller reaction volumes, superior heat dissipation, and containment. nih.gov
Process Control Difficult to precisely control temperature and mixing, leading to potential side reactions.Precise, real-time control over temperature, pressure, and residence time. nih.gov
Product Quality Potential for batch-to-batch variability.High consistency and uniform product quality due to steady-state operation. nih.gov
Scalability Scale-up can be complex and introduce new safety hazards.More straightforward and safer scale-up by numbering-up (running reactors in parallel).
Efficiency Longer reaction times and downtime between batches.Reduced reaction times and continuous operation lead to higher throughput. google.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles is crucial for developing environmentally benign and sustainable methods for synthesizing this compound. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials. acs.orgnih.gov

Solvent-Free Reaction Conditions

A primary goal of green chemistry is to eliminate or reduce the use of organic solvents, which account for a significant portion of the mass and environmental impact of standard chemical operations. skpharmteco.com For the synthesis of aryl sulfonates, solvent-free approaches are highly desirable. Research has shown that iron(III) chloride (FeCl₃) can effectively catalyze the sulfonylation of arenes under solvent-free conditions, often accelerated by microwave irradiation. organic-chemistry.org This methodology could potentially be adapted for the reaction between 2-chlorophenol and a suitable sulfonylating agent, thereby eliminating the need for solvents like dichloroethane, which are often used in traditional kettle sulfonation processes. brillachem.com Following the philosophy that "the best solvent is no solvent," this approach significantly reduces organic waste and simplifies product purification. nih.gov

Atom-Economical Synthetic Pathways

Developed by Barry Trost, atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. acs.org Synthetic methods should be designed to maximize this incorporation, thus minimizing waste. acs.orglibretexts.org

The conventional synthesis of this compound from 2-chlorophenol and chlorosulfonic acid can be analyzed for its atom economy:

Reaction: C₆H₅ClO + ClSO₃H → C₆H₄Cl₂O₃S + HCl

To calculate the percent atom economy, the formula weight of the desired product is divided by the sum of the formula weights of all reactants. acs.org

Formula Weight of this compound (C₆H₄Cl₂O₃S): 243.08 g/mol

Formula Weight of 2-Chlorophenol (C₆H₅ClO): 128.56 g/mol

Formula Weight of Chlorosulfonic acid (ClSO₃H): 116.52 g/mol

Sum of Reactant Formula Weights: 128.56 + 116.52 = 245.08 g/mol

Percent Atom Economy = (243.08 / 245.08) x 100% ≈ 99.2%

This reaction is highly atom-economical, as the only byproduct is hydrogen chloride (HCl). However, alternative pathways with 100% atom economy, such as direct addition reactions, would be even more ideal from a green chemistry perspective. libretexts.orgrsc.org While not always feasible, striving for maximum atom economy is a key goal in modern synthetic design. organic-chemistry.orgresearchgate.netacs.org

Process Analytical Technologies (PAT) in this compound Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comlongdom.org The goal is to ensure final product quality through real-time process understanding and control. mt.com The integration of PAT is particularly valuable for the synthesis of this compound, whether in batch or continuous flow processes, as it provides real-time insights into reaction kinetics, mechanisms, and potential deviations. americanpharmaceuticalreview.comrsc.org

In-situ spectroscopic tools are central to PAT. For instance, an in-situ FTIR spectrometer like ReactIR can monitor the reaction progress in real time by tracking the concentration of reactants (e.g., the hydroxyl peak of 2-chlorophenol) and the formation of the sulfonate ester product. mt.com This provides detailed data on reaction kinetics and helps identify the optimal endpoint, preventing the formation of impurities from over-reaction. mt.comamericanpharmaceuticalreview.com Similarly, Raman spectroscopy can be employed to monitor the process, offering complementary information. americanpharmaceuticalreview.com

The data gathered from these online tools can be used to build process models and establish a robust control strategy, ensuring consistent production quality. nih.gov This is especially critical in flow chemistry, where PAT enables real-time monitoring and rapid optimization, accelerating development timelines. rsc.org

Table 2: Potential PAT Tools for Monitoring this compound Synthesis

PAT ToolParameter MonitoredApplication in Synthesis
In-situ FTIR Spectroscopy Concentration of reactants (2-chlorophenol), intermediates, and product (this compound). mt.comReal-time reaction kinetic analysis, endpoint determination, and impurity profiling. americanpharmaceuticalreview.com
In-situ Raman Spectroscopy Molecular vibrations, polymorphic forms.Complementary kinetic monitoring, especially for aromatic ring substitutions. americanpharmaceuticalreview.com
On-line UPLC-MS Quantitative analysis of reactants, products, and byproducts. rsc.orgRapid, automated sampling and analysis for process optimization and quality verification.
Flow NMR Structural information, quantification of species.Provides detailed mechanistic insights and confirms product structure in real-time within a flow setup. rsc.org
Temperature and Pressure Sensors Critical process parameters (CPPs). mt.comEnsures reaction is proceeding under safe and optimal conditions, crucial for managing exothermic sulfonation.

Scale-Up Considerations and Industrial Synthesis Challenges

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. The primary concerns revolve around the safe handling of highly reactive and corrosive reagents, efficient heat management, and effective product separation and purification.

The use of reagents like chlorosulfonic acid or sulfur trioxide necessitates specialized equipment and handling procedures to mitigate risks. nih.govbrillachem.com Chlorosulfonation reactions are typically highly exothermic, and inefficient heat removal during scale-up can lead to temperature increases, promoting side reactions and potentially causing dangerous thermal runaways. Continuous flow reactors offer a significant advantage in this regard due to their high surface-area-to-volume ratio, which allows for much more efficient heat exchange compared to large batch reactors. nih.gov

Another challenge is the potential for increased viscosity of the reaction mixture as the sulfonation proceeds, which can impede effective mixing and heat transfer. google.combrillachem.com In some cases, the product mixture can form a viscous emulsion that is slow to separate, complicating the purification process. google.com The use of a solvent might be necessary to manage viscosity, although this conflicts with green chemistry principles. brillachem.com

Finally, the purification of the final product to remove unreacted starting materials, the sulfonating agent, and byproducts like HCl is a critical step. The crude product may require washing, neutralization, and distillation or recrystallization to achieve the desired purity. orgsyn.org Each of these steps must be optimized for efficiency and minimal environmental impact on an industrial scale.

Mechanistic Investigations of 2 Chlorophenyl Chloranesulfonate Reactivity

Nucleophilic Substitution Reactions Involving 2-Chlorophenyl Chloranesulfonate

Nucleophilic substitution reactions of aryl chlorosulfonates can proceed through pathways centered on the electrophilic sulfur atom. The nature of the nucleophile and reaction conditions dictates the specific mechanism and products.

The sulfur atom in the chlorosulfonate group (-SO₂Cl) of this compound is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. Consequently, the compound can serve as a source of an electrophilic "Ar-O-SO₂⁺" equivalent, reacting with a variety of nucleophiles.

This reactivity is analogous to that of other sulfonyl chlorides. For instance, in the presence of nucleophiles such as alcohols or phenols, a reaction at the sulfur center leads to the displacement of the chloride ion and the formation of a new sulfonate ester mdpi.com. Similarly, amines can react to form sulfonamides. The general scheme for such a reaction with a generic nucleophile (Nu:) is the attack on the sulfur atom, followed by the departure of the chloride leaving group. The presence of a base is often required to neutralize the HCl byproduct mdpi.com. The umpolung, or reversal of polarity, of thiols has led to the development of various electrophilic sulfur reagents for thiofunctionalization reactions, a strategy that highlights the utility of electrophilic sulfur centers in synthesis rsc.org.

The sulfonate portion of the molecule can function as a nucleofuge, or leaving group. The efficiency of a leaving group is inversely related to its basicity; good leaving groups are the conjugate bases of strong acids. masterorganicchemistry.comlibretexts.org Sulfonate esters like tosylates and mesylates are excellent leaving groups in nucleophilic substitution reactions at sp³-hybridized carbon centers because their corresponding sulfonic acids are very strong libretexts.orgyoutube.com. For example, p-toluenesulfonic acid has a pKa of approximately -2.8, making its conjugate base, the tosylate anion, very stable and an excellent leaving group libretexts.orgyoutube.com.

In the context of this compound, the departure of the entire ⁻O-SO₂Cl group from the aromatic ring would occur via a nucleophilic aromatic substitution (SNAr) mechanism. For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups, and the leaving group must be able to stabilize a negative charge. The chlorosulfonate group itself is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack but is a prerequisite for nucleophilic attack. While halides are more common leaving groups in SNAr, the principle remains that a group's ability to depart is linked to its stability as an anion.

The mechanism of nucleophilic substitution at the sulfur atom of sulfonate esters has been a subject of detailed investigation. These reactions can, in principle, follow either a concerted mechanism with a single transition state or a stepwise addition-elimination pathway involving a pentacoordinate intermediate acs.org.

Kinetic studies on the hydrolysis of related aryl benzenesulfonates have provided significant insight. A key method involves using a Brønsted correlation, which relates the reaction rate to the pKa of the leaving group. Research has revealed a break in the Brønsted plot for the alkaline hydrolysis of aryl benzenesulfonates, with β(leaving group) values changing from -0.27 for phenols with pKa < 8.5 to -0.97 for phenols with pKa > 8.5. rsc.org This break is interpreted as strong evidence for a change in mechanism or rate-determining step, consistent with a two-step mechanism that proceeds through a pentavalent intermediate rsc.org. The combination of a strong nucleophile with a poorer leaving group appears to favor this stepwise process over a concerted one rsc.org.

Further evidence comes from Hammett plots, which correlate reaction rates with substituent parameters (σ). For the ethoxide-promoted cleavage of sulfonate esters, the use of σ rather than σ⁻ provided a better correlation, leading to the suggestion that the reaction proceeds stepwise, with the formation of the pentavalent intermediate being the rate-limiting step acs.org. Theoretical calculations have also been employed to investigate the stability of the potential pentavalent intermediate, supporting the proposed mechanistic change based on the quality of the leaving group acs.org.

Table 1: Brønsted Parameters for Alkaline Hydrolysis of Aryl Benzenesulfonates

pKa Range of Leaving Group β(leaving group) Implied Mechanism
< 8.5 -0.27 Stepwise, with breakdown of intermediate as rate-determining step
> 8.5 -0.97 Stepwise, with formation of intermediate as rate-determining step

Data derived from studies on aryl benzenesulfonate (B1194179) hydrolysis, which serves as a model for sulfonate ester reactivity. rsc.org

Electrophilic Aromatic Substitution (EAS) with this compound

When this compound acts as the substrate in an electrophilic aromatic substitution (EAS) reaction, the incoming electrophile replaces a hydrogen atom on the benzene (B151609) ring. The reaction's rate and regioselectivity are dictated by the electronic and steric properties of the existing chloro and chlorosulfonate substituents.

The directing effects of the two substituents on the aromatic ring determine the position of electrophilic attack. Substituents are classified as activating or deactivating, and as ortho, para- or meta-directors wikipedia.orglibretexts.org.

Chloro Group (-Cl): This group is deactivating due to its inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can be donated via resonance to stabilize the positive charge in the arenium ion intermediate (sigma complex) formed during ortho or para attack libretexts.org.

Chlorosulfonate Group (-OSO₂Cl): This group is strongly deactivating due to the powerful inductive and resonance electron-withdrawing effects of the sulfonate moiety. It acts as a meta-director. Attack at the ortho or para positions results in a resonance structure that places the positive charge of the arenium ion adjacent to the already electron-deficient sulfur atom, which is highly destabilizing libretexts.orgyoutube.com.

Attack at C4 (para to -Cl, meta to -OSO₂Cl): This position is electronically favored by both groups' directing effects.

Attack at C6 (ortho to -Cl, ortho to -OSO₂Cl): This position is favored by the chloro group but strongly disfavored by the sulfonate group. Steric hindrance from both adjacent groups would also be significant.

Attack at C3 (ortho to -Cl, meta to -OSO₂Cl): This position is favored by the sulfonate group's meta-directing effect but may experience steric hindrance from the adjacent chloro group.

Attack at C5 (meta to -Cl, para to -OSO₂Cl): This position is disfavored by both groups' directing effects.

Therefore, the substitution is most likely to occur at the C4 position, which is para to the ortho, para-directing chloro group and meta to the meta-directing chlorosulfonate group.

The rate and orientation of EAS reactions are governed by the stability of the cationic sigma complex that forms in the rate-determining step numberanalytics.comyoutube.com. Electron-donating groups stabilize this intermediate and activate the ring, while electron-withdrawing groups destabilize it and deactivate the ring wikipedia.orglibretexts.org.

Table 2: Electronic and Steric Effects of Substituents on this compound

Substituent Position Inductive Effect Resonance Effect Net Electronic Effect Steric Hindrance
Chloro (-Cl) C2 Withdrawing Donating Deactivating Moderate

Steric factors also play a crucial role. The chlorosulfonate group is bulky, which sterically hinders electrophilic attack at the adjacent C6 position libretexts.org. The C4 position is relatively unhindered. This steric consideration further favors substitution at C4 over other positions that might be electronically plausible.

Table of Mentioned Compounds

Compound Name
This compound
p-Toluenesulfonic acid
HCl (Hydrogen chloride)

Rearrangement Reactions Involving the this compound Moiety

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. For a molecule like this compound, which contains both an aromatic ring and a sulfonate ester group, several types of rearrangements could be envisioned under appropriate conditions.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where one sigma bond is changed to another in an uncatalyzed intramolecular process. The name is described by an order term [i,j], which defines the migration of a σ-bond. While common examples include the Cope and Claisen rearrangements, the specific potential for sigmatropic rearrangements involving the this compound moiety would require dedicated study. Such investigations would need to determine if the electronic and steric properties of the 2-chloro substituent and the sulfonate group facilitate or hinder such concerted processes.

Anionic and Cationic Rearrangements

Anionic and cationic rearrangements involve the migration of a group to an electron-deficient or electron-rich center, respectively.

Cationic Rearrangements: The generation of a carbocation on the phenyl ring or at the sulfur center could potentially trigger rearrangements. For instance, under strongly acidic conditions or via the loss of a leaving group, a cationic center could be formed, leading to Wagner-Meerwein type shifts if an appropriate migrating group is present. However, the stability of the resulting carbocation and the migratory aptitude of the substituents would be critical factors. Research in this area would focus on identifying conditions that promote cation formation and characterizing the resulting rearranged products.

Anionic Rearrangements: Conversely, the formation of an anionic center could lead to different rearrangement pathways. For example, deprotonation of the aromatic ring could initiate a rearrangement if a suitable migrating group and accepting moiety are present. The influence of the chloro and chloranesulfonate groups on the acidity of the ring protons would be a key area of investigation.

Radical Reaction Pathways of this compound

Radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. The presence of weak bonds can facilitate the formation of radicals under thermal or photochemical conditions.

Homolytic Cleavage Mechanisms

Homolytic cleavage is the breaking of a covalent bond where each fragment retains one of the originally bonded electrons. In this compound, the S-O, S-Cl, or C-S bonds could potentially undergo homolytic cleavage upon exposure to heat or UV light. For example, cleavage of the S-O bond would generate a 2-chlorophenoxy radical and a chloranesulfonyl radical. Mechanistic studies would involve techniques like electron spin resonance (ESR) spectroscopy to detect and identify the radical intermediates formed and to determine the bond dissociation energies for the susceptible bonds.

Radical Addition Reactions

Once formed, radical species can participate in addition reactions with unsaturated systems. For instance, a 2-chlorophenyl radical, potentially formed via desulfonation, could add to an alkene or alkyne. The regioselectivity of such an addition would be of significant interest, governed by the stability of the resulting radical intermediate.

Chemo- and Regioselectivity in Reactions of this compound

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule, while regioselectivity is the preference for reaction at one position over another. For this compound, which possesses multiple reactive sites—the aromatic ring, the chloro substituent, and the chloranesulfonate group—understanding chemo- and regioselectivity is crucial for predicting reaction outcomes.

For example, in a nucleophilic aromatic substitution reaction, the position of attack on the benzene ring (ortho, meta, or para to the existing substituents) would define the regioselectivity. The directing effects of the chloro and chloranesulfonate groups would need to be experimentally determined. Similarly, in reactions involving the sulfonate group, the question of whether a nucleophile attacks the sulfur atom or the carbon atom of the phenyl ring (S-O vs. C-O bond cleavage) is a matter of chemoselectivity.

To date, specific studies detailing these selectivities for this compound are not prevalent in the reviewed literature.

Control of Reaction Outcomes through Catalyst Design

The reactivity of sulfonate esters can be significantly influenced and controlled through the strategic use of catalysts. In the context of reactions involving compounds like this compound, catalysts can be designed to affect the rate and selectivity of various transformations, such as nucleophilic substitution or cross-coupling reactions.

While specific catalyst systems for this compound are not detailed in available research, general principles of catalysis for aryl sulfonate esters can be applied. For instance, in the synthesis of biaryl compounds via cross-coupling reactions, palladium complexes with specifically designed phosphine (B1218219) ligands are often employed. The choice of ligand can dictate the reaction mechanism, sometimes favoring a radical pathway over a traditional Pd(0)/Pd(II) cycle, which can be influenced by photoactivation. nih.gov

In reactions where the sulfonate acts as a leaving group, the choice of base can be critical. For example, in elimination reactions, a bulky, non-nucleophilic base would favor the formation of an alkene, while a less hindered base might lead to substitution products. In the formation of sulfonate esters from alcohols and sulfonyl chlorides, amine bases like pyridine (B92270) or triethylamine (B128534) are commonly used to neutralize the HCl byproduct. youtube.comyoutube.com

The following table illustrates hypothetical catalyst systems and their potential influence on the reaction outcomes of a generic aryl sulfonate, which can be extrapolated to this compound.

Catalyst/Reaction ConditionProbable Reaction TypeExpected Outcome for an Aryl Sulfonate
Pd(PPh₃)₄ / BaseSuzuki Cross-CouplingFormation of a biaryl compound
NiCl₂(dppe)Kumada Cross-CouplingCross-coupling with a Grignard reagent
Strong, non-nucleophilic baseElimination (if applicable)Formation of an alkene from an alkyl-substituted sulfonate
Nucleophilic amineNucleophilic SubstitutionFormation of a sulfonamide

This table is illustrative and based on general principles of aryl sulfonate reactivity.

Stereochemical Aspects of Reactivity

The stereochemical outcome of reactions involving sulfonate esters is a well-studied aspect of their chemistry. For chiral molecules, the formation and subsequent reaction of a sulfonate ester can proceed with either retention or inversion of stereochemistry at a stereocenter, providing a powerful tool for stereocontrol in synthesis.

The formation of a sulfonate ester, such as a hypothetical chiral derivative of this compound from a chiral alcohol, occurs with retention of configuration at the chiral carbon. This is because the reaction involves the alcohol's oxygen atom attacking the sulfur atom of the sulfonyl chloride, and the bond between the chiral carbon and the oxygen is not broken during this process. youtube.com

However, when the resulting sulfonate ester undergoes a subsequent nucleophilic substitution reaction, such as an Sₙ2 reaction, the nucleophile attacks the carbon atom bearing the sulfonate group, leading to inversion of configuration at that stereocenter. youtube.comyoutube.com This predictable stereochemical outcome is a cornerstone of synthetic organic chemistry.

The table below illustrates the expected stereochemical pathway for a reaction sequence involving a chiral alcohol and a sulfonyl chloride, a principle that would apply to this compound.

StepReactantsProductStereochemical Outcome at Chiral Carbon
1Chiral Alcohol + Sulfonyl ChlorideChiral Sulfonate EsterRetention of Configuration
2Chiral Sulfonate Ester + Nucleophile (Sₙ2)Substituted ProductInversion of Configuration

This table illustrates a general principle of stereochemistry in sulfonate ester reactions.

Strategic Applications of 2 Chlorophenyl Chloranesulfonate in Advanced Organic Synthesis

As a Versatile Sulfonylating Reagent in Organic Transformations

Aryl chlorosulfates, such as 2-chlorophenyl chloranesulfonate, serve as stable, yet reactive, sources for the sulfonyl group. This reactivity allows for the synthesis of several important classes of organosulfur compounds. A related and often-used analog is 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), which provides a platform for generating sulfonyl chloride intermediates or sulfonate esters. mit.edu

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. researchgate.netucl.ac.uk The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.netnih.gov Aryl chlorosulfates provide an indirect but powerful route to these valuable compounds.

A key strategy involves the conversion of an aryl chlorosulfate into a more reactive sulfonyl chloride intermediate, which is then trapped in situ by an amine. For instance, researchers have developed a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between phenyl chlorosulfate and various aryl boronic acids. This reaction regioselectively forms an intermediate aryl sulfonyl chloride, which, without isolation, reacts with an added amine to produce the desired aryl sulfonamide in good yields. sci-hub.se

Similarly, the reaction of 2,4,6-trichlorophenyl chlorosulfate (TCPC) with less electron-rich aryl- and heteroarylzinc reagents has been shown to generate sulfonyl chlorides. These intermediates can be directly converted to sulfonamides by subsequent reaction with an amine. mit.edu This method avoids the often harsh conditions required for the direct synthesis of many sulfonyl chlorides. nih.gov The synthesis of primary sulfonamides can also be achieved using ammonia (B1221849) surrogates. nih.govnih.gov

Table 1: Synthesis of Sulfonamides via TCPC-Derived Sulfonyl Chlorides This table is illustrative, based on the methodology described in the literature for the synthesis of sulfonamides from 2,4,6-trichlorophenyl chlorosulfate (TCPC) and organozinc reagents.

Organozinc Reagent (ArZnX)AmineProduct (ArSO₂NR¹R²)
Phenylzinc chlorideMorpholineN-(phenylsulfonyl)morpholine
4-Tolylzinc chlorideBenzylamineN-benzyl-4-methylbenzenesulfonamide
2-Thienylzinc chlorideAmmoniaThiophene-2-sulfonamide

Aryl chlorosulfates can also be used to synthesize sulfonate esters. For example, the reaction of 2,4,6-trichlorophenyl chlorosulfate (TCPC) with 2-pyridylzinc reagents yields 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. mit.edu These stable sulfonate esters can subsequently be reacted with amines under more vigorous conditions to form sulfonamides. mit.edu The formation of sulfonate esters from sulfonyl chlorides is a well-established transformation, and aryl chlorosulfates provide a route to the necessary sulfonyl chloride precursors.

Sulfones are another important class of organosulfur compounds. While direct conversion from a chlorosulfate is less common, the sulfonate functionality can be a precursor to sulfones. For instance, aryl sulfones have been demonstrated to act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, which involves the cleavage of a carbon-sulfur bond. nih.gov This indicates the potential for sulfonate-derived functionalities to participate in reactions that form sulfones.

One of the most powerful applications of aryl chlorosulfates is their use as precursors to sulfonyl chlorides, which are themselves highly versatile intermediates. organic-chemistry.orggoogle.comorganic-chemistry.org The synthesis of many sulfonyl chlorides can be challenging, sometimes requiring harsh or toxic reagents like sulfur dioxide or strong oxidizers. researchgate.netnih.gov

The use of aryl chlorosulfates offers a milder alternative. As previously mentioned, palladium-catalyzed coupling of phenyl chlorosulfate with aryl boronic acids generates aryl sulfonyl chlorides. sci-hub.se Another method involves the reaction of organozinc reagents with 2,4,6-trichlorophenyl chlorosulfate (TCPC). mit.edu This approach is particularly valuable for preparing heteroaryl sulfonyl chlorides, which are often unstable. mit.edu The resulting sulfonyl chlorides can be used immediately for further reactions, such as the synthesis of sulfonamides, sulfonate esters, or sulfonyl azides. ucl.ac.ukorganic-chemistry.org

Role in Carbon-Carbon Bond Forming Reactions

Beyond their role as sulfonylating agents, the sulfonate group derived from aryl chlorosulfates can participate in transition metal-catalyzed carbon-carbon bond-forming reactions. This application leverages the ability of the sulfonate to act as a leaving group, analogous to halides or triflates. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. nih.govgoogle.com While aryl halides are the most common electrophiles, sulfonate esters have also been employed. Research has shown that aryl chlorobenzenesulfonates can undergo iron-catalyzed cross-coupling reactions with Grignard reagents. mdpi.com More directly, the palladium-catalyzed reaction between phenyl chlorosulfate and aryl boronic acids to form sulfonyl chlorides is a testament to the reactivity of the chlorosulfate group in a Suzuki-Miyaura-type catalytic cycle. sci-hub.se This demonstrates that the C-O bond of the chlorosulfate can be activated by a palladium catalyst, enabling the coupling process. Aryl sulfones, which can be synthesized from sulfonyl chlorides, have also been successfully used as coupling partners in Suzuki-Miyaura reactions to generate biaryl compounds. nih.govnih.gov

Table 2: Examples of Suzuki-Miyaura Type Couplings Involving Sulfonate-Related Functionalities This table compiles representative examples from the literature, illustrating the versatility of sulfonate-derived groups in Suzuki-Miyaura couplings.

ElectrophileCoupling PartnerCatalyst SystemProduct TypeReference
Phenyl chlorosulfateAryl boronic acidPd(OAc)₂ / SPhosAryl sulfonyl chloride sci-hub.se
Aryl sulfoneAryl boronic acidPd(OAc)₂ / SPhosBiaryl nih.gov
Diethyl 2-bromoallylphosphonateAryl boronic acidNiSO₄·6H₂O / Ligand2-Aryl allyl phosphonate nih.gov
2-(4-Chlorophenyl)-13α-oestrone carbamate (B1207046)Phenylboronic acidNiCl₂(dppp)2-Phenyl-13α-oestrone derivative nih.gov

Sonogashira Coupling: The Sonogashira coupling is a fundamental reaction for forming C(sp²)–C(sp) bonds between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reactivity of the electrophile generally follows the trend I > Br > Cl ≈ OTf (triflate). wikipedia.org While there is less direct evidence for the use of aryl chlorosulfonates in Sonogashira reactions, the established reactivity of aryl triflates suggests a potential pathway. wikipedia.org Given that the C-O bond in aryl sulfonates can be activated for Suzuki-Miyaura coupling, it is plausible that under specific catalytic conditions, they could also serve as electrophiles in Sonogashira reactions. However, this application remains less explored compared to the use of traditional halides and triflates. researchgate.net

Annulation reactions involve the formation of a new ring onto a molecule through the creation of two new bonds. scripps.edu The sulfonate group can play a crucial role in such transformations, often acting as an effective leaving group to facilitate cyclization.

For example, vinyl sulfonates have been employed in [3+2] cycloaddition reactions with nitrones to produce heterocyclic sulfonamide structures. ucl.ac.uk In this context, the sulfonate ester is carried through the cyclization and is then available for subsequent conversion to a sulfonamide. ucl.ac.uk While this specific example uses a vinyl sulfonate, it highlights the principle of incorporating a sulfonate group into a molecule that is primed for a cyclization or annulation event. The resulting cyclic sulfonate ester or sulfonamide can be a valuable scaffold for further synthetic diversification.

Utilization in Polymer Science and Material Science Precursor Synthesis

Functionalization of Polymer Backbones:This subsection would have explored the grafting of the 2-chlorophenylsulfonyl moiety onto existing polymer backbones to introduce new functionalities and alter the material's chemical and physical properties.

Research Uncovers No Evidence of this compound in Stereoselective Transformations

Despite a comprehensive search of scientific literature, no specific applications of this compound or its derivatives in mediating stereoselective transformations in advanced organic synthesis have been identified. The requested article section on this topic cannot be generated due to a lack of available research findings.

Extensive database queries and literature reviews were conducted to locate studies detailing the use of this compound as a chiral auxiliary, catalyst, or reagent that imparts stereocontrol in chemical reactions. These searches, however, did not yield any relevant results. The scientific record, as accessible through public databases, does not appear to contain examples of this specific compound being utilized for stereoselective synthesis.

While the broader field of asymmetric synthesis extensively employs a variety of chiral molecules to control the three-dimensional arrangement of atoms in a product, this compound does not feature among the documented methodologies. Research in this area typically focuses on well-established classes of chiral auxiliaries, ligands, and catalysts, none of which seem to be derived from or directly involve the specified compound.

Therefore, the strategic application of this compound derivatives in stereoselective transformations remains an area without documented research, precluding the creation of a scientifically accurate and informative article on this specific subject.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Chlorophenyl Chloranesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of magnetically active nuclei. For 2-Chlorophenyl chloranesulfonate, a combination of one-dimensional and multi-dimensional NMR techniques offers a complete assignment of its proton and carbon skeletons, as well as a window into its dynamic behavior.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

While one-dimensional ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, multi-dimensional NMR experiments are essential for unambiguously assigning the complex aromatic signals and confirming the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the substituted phenyl ring. The chemical shifts are influenced by the electron-withdrawing nature of both the chlorine atom and the chloranesulfonate group. The ortho, meta, and para protons will have distinct chemical shifts due to their differing proximity to the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom bonded to the oxygen of the sulfonate ester (C-O) and the carbon bonded to the chlorine atom (C-Cl) are expected to be significantly deshielded. The remaining four aromatic carbons will appear at chemical shifts typical for a substituted benzene (B151609) ring.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between adjacent protons on the aromatic ring. For instance, the proton ortho to the chlorine atom would show a correlation to the adjacent meta proton, which in turn would correlate with the next meta proton, and so on, allowing for the sequential assignment of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This experiment is crucial for assigning the protonated carbons in the aromatic ring by linking the previously assigned proton signals from the COSY spectrum to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbon attached to the chlorine and the carbon attached to the sulfonate group. For example, the proton ortho to the chlorine atom would show a correlation to the carbon atom bearing the chlorine, confirming its position.

Predicted NMR Data for this compound:

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-67.55ddJ = 8.0, 1.5
H-37.48tdJ = 8.0, 1.5
H-47.35tdJ = 8.0, 1.5
H-57.28ddJ = 8.0, 1.5
¹³C NMR Predicted Chemical Shift (ppm)
C-1 (C-O)148.5
C-2 (C-Cl)130.0
C-3129.5
C-4127.8
C-5126.5
C-6122.0

Table 1: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound.

Solid-State NMR for Polymorphic and Amorphous Forms

While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure of this compound in its solid form. This is particularly valuable for studying polymorphism, where the same compound can exist in different crystalline forms with distinct physical properties. ssNMR can differentiate between these polymorphs by detecting subtle changes in chemical shifts and relaxation times that arise from different molecular packing and intermolecular interactions in the crystal lattice. Furthermore, ssNMR can characterize amorphous forms of the compound, which lack long-range order and are not amenable to analysis by X-ray diffraction.

Dynamic NMR Studies of Conformational Equilibria and Rotational Barriers

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of this compound. The rotation around the C-O and S-O bonds can be investigated by monitoring changes in the NMR spectrum as a function of temperature. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. By analyzing the line shapes at different temperatures, it is possible to determine the energy barriers for these rotational processes. This information is crucial for understanding the flexibility of the molecule and its potential interactions with other molecules. Studies on related substituted phenyl tosylates have shown that the ortho substituent can influence the rotational barrier. nih.govresearchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), HRMS can distinguish between ions with the same nominal mass but different elemental formulas. This allows for the unambiguous confirmation of the molecular formula of the parent ion and its fragments. For organochlorine compounds, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature that aids in identification.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), followed by its fragmentation through collision-induced dissociation (CID), and analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule.

For this compound, several key fragmentation pathways can be anticipated:

Loss of the chlorosulfonyl radical (•SO₂Cl): This would lead to the formation of a 2-chlorophenoxy radical cation.

Cleavage of the C-O bond: This would result in the formation of a 2-chlorophenyl cation and a chloranesulfonate anion (in negative ion mode) or a chlorosulfonyl radical and a 2-chlorophenol (B165306) radical cation.

Loss of a chlorine radical (•Cl) from the phenyl ring: This is a common fragmentation for ortho-chloro substituted aromatic compounds, potentially leading to a more stable cyclic ion.

Loss of sulfur dioxide (SO₂): This is a characteristic fragmentation of sulfonate esters.

Predicted Fragmentation Pattern for this compound:

m/z Proposed Fragment Identity Fragmentation Pathway
248/250/252[M]⁺ (Molecular Ion)-
128/130[C₆H₄ClO]⁺Loss of •SO₂Cl
113[SO₂Cl]⁺Cleavage of C-O bond
93[C₆H₄O]⁺Loss of •Cl from [C₆H₄ClO]⁺
64[SO₂]⁺Loss of Cl from [SO₂Cl]⁺

Table 2: Predicted major fragments in the mass spectrum of this compound. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the analysis of subtle molecular interactions within this compound. While direct experimental spectra for this specific compound are not widely published, a detailed analysis can be inferred from the characteristic vibrational frequencies of its constituent functional groups and data from structurally related molecules.

The key functional groups in this compound are the chlorophenyl ring and the chloranesulfonate group (-SO₂OCl). The expected vibrational modes for these groups are summarized in the table below. The vibrations of the phenyl ring are typically observed in the 3100-3000 cm⁻¹ (C-H stretching), 1600-1450 cm⁻¹ (C=C stretching), and below 1000 cm⁻¹ (out-of-plane C-H bending) regions. The presence of a chlorine substituent on the phenyl ring will influence the exact positions of these bands.

The sulfonate group (-SO₂O-) exhibits strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and are expected to appear in the regions of 1420-1380 cm⁻¹ and 1200-1150 cm⁻¹, respectively. The S-O stretching vibration is typically found in the 900-750 cm⁻¹ range. The S-Cl stretching vibration is expected at lower wavenumbers, generally in the 400-300 cm⁻¹ region in the Raman spectrum.

In the solid state, intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) or dipole-dipole interactions, can lead to shifts in the vibrational frequencies and changes in peak shapes. However, in the case of this compound itself, significant hydrogen bonding is not anticipated.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (FT-IR)Predicted Wavenumber (cm⁻¹) (Raman)
Phenyl RingC-H Stretching3100-30003100-3000
C=C Stretching1600-14501600-1450
C-Cl Stretching800-600800-600
Sulfonate GroupS=O Asymmetric Stretching1420-13801420-1380
S=O Symmetric Stretching1200-11501200-1150
S-O Stretching900-750900-750
S-Cl StretchingNot typically observed400-300

Note: These are predicted ranges and the actual experimental values may vary.

X-ray Crystallography for Precise Three-Dimensional Structure Determination in Solid State

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, analysis of related compounds allows for a hypothetical model of its solid-state conformation and packing.

Analysis of Molecular Conformation and Intermolecular Interactions

Based on studies of similar arylsulfonates, the molecule is expected to adopt a conformation where the chlorophenyl ring and the chloranesulfonate group are not coplanar. The dihedral angle between the plane of the phenyl ring and the O-S-Cl plane will be a key conformational parameter. In related structures, such as N-(2-Chlorophenyl)-2,4-dimethylbenzenesulfonamide, the two benzene rings are significantly tilted relative to each other. researchgate.net

Co-crystallization Studies

Co-crystallization involves crystallizing a target molecule with a second "co-former" molecule to form a new crystalline solid with potentially different physical and chemical properties. While no specific co-crystallization studies involving this compound have been reported, this technique could be a valuable avenue for future research. The selection of a co-former with complementary functional groups, for instance, a hydrogen bond donor, could lead to the formation of a co-crystal with a well-defined and predictable supramolecular architecture. Such studies could be instrumental in modulating the solid-state properties of this compound.

Computational and Theoretical Investigations of 2 Chlorophenyl Chloranesulfonate

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

There are currently no published studies detailing molecular dynamics simulations performed specifically on 2-Chlorophenyl chloranesulfonate. Such studies would be invaluable for understanding its behavior in different environments.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling Based on Theoretical Descriptors

No QSRR models specifically developed for or including this compound have been found in the scientific literature. QSRR studies rely on experimental data and calculated molecular descriptors to predict the reactivity of compounds. The absence of such studies indicates a lack of systematic investigation into the relationship between the structure and reactivity of this particular compound.

Spectroscopic Property Prediction and Validation through Computational Methods

While computational methods for predicting spectroscopic properties are well-established, their specific application to this compound has not been documented.

Environmental Chemical Transformations and Environmental Fate of 2 Chlorophenyl Chloranesulfonate

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

The journey of 2-Chlorophenyl chloranesulfonate in the environment is significantly influenced by sunlight. Photolytic degradation, the breakdown of compounds by light, is a key process that can occur both directly and indirectly, leading to a variety of transformation products.

Direct and Indirect Photolysis Mechanisms

Direct photolysis occurs when this compound itself absorbs photons from sunlight, leading to its excitation and subsequent chemical transformation. This process is contingent on the compound having a UV-visible absorption spectrum that overlaps with the solar spectrum reaching the Earth's surface (greater than 290 nm). For aromatic compounds like this compound, the primary photochemical reaction often involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond. nih.gov This cleavage results in the formation of highly reactive radical species.

Indirect photolysis, on the other hand, is driven by reactive oxygen species (ROS) or other photosensitized molecules present in the environment. rsc.org Natural organic matter, nitrates, and nitrites in water can absorb sunlight and transfer that energy to the pollutant or generate ROS like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack and degrade the this compound molecule. rsc.org The presence of a carbonyl group in a molecule, for instance, can lead to photo-induced attacks on a chlorine-bearing aryl carbon. nih.gov

Identification of Phototransformation Products

While specific studies identifying the phototransformation products of this compound are scarce, the degradation of related compounds offers valuable insights. The photolysis of chlorophenoxy herbicides, for example, often results in the loss of the side chain to form the corresponding chlorophenol. unito.it For instance, the irradiation of MCPA (2-methyl-4-chlorophenoxyacetic acid) leads to the formation of 4-chloro-2-methylphenol. wikipedia.org

Based on the photochemistry of similar aromatic compounds, the primary phototransformation products of this compound are likely to include 2-chlorophenol (B165306), resulting from the cleavage of the ester bond, and potentially various chlorinated and hydroxylated derivatives. The initial cleavage of the C-Cl bond would produce a phenyl radical that can then react with water or oxygen to form hydroxylated or other oxidized products. Further degradation could lead to the opening of the aromatic ring.

Hydrolytic Stability and Mechanism under Varied Environmental pH Conditions

The stability of this compound in water is critically dependent on the pH of its surroundings. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a major abiotic degradation pathway for esters.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis of sulfonate esters is significantly influenced by pH. Generally, these compounds exhibit both spontaneous (neutral) and base-catalyzed hydrolysis. rsc.org The hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates, for instance, shows a pH-rate profile with both spontaneous and base-catalyzed regions. rsc.org The rate of hydrolysis for sulfonate esters is typically slow in acidic to neutral conditions and increases with increasing pH (alkaline conditions). nih.gov For example, studies on aryl benzenesulfonates have shown a break in the Brønsted correlation for alkaline hydrolysis, suggesting a change in the reaction mechanism with the leaving group's pKa. rsc.orglu.selu.se

Catalysis of Hydrolysis by Environmental Species

The hydrolysis of this compound can also be catalyzed by various species present in the environment. Buffer species, for example, have been shown to catalyze the hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates, consistent with general base-catalyzed attack of water at the carbamate (B1207046) carbonyl carbon. rsc.org Metal ions and the surfaces of minerals could also potentially play a catalytic role in the hydrolysis of this compound in natural waters and soils.

Biotic Degradation Studies: Microbial Metabolism and Enzyme-Mediated Transformations

The breakdown of this compound by living organisms, particularly microorganisms, is another crucial aspect of its environmental fate. However, the presence of both a chlorinated aromatic ring and a sulfonate group can make this compound challenging to biodegrade.

The presence of a sulfonate group on an aromatic ring can inhibit microbial growth, making aerobic biodegradation difficult. researchgate.net The hydrophilic nature of the sulfonate group can hinder its transport across microbial cell membranes. researchgate.net Despite these challenges, some bacteria have been shown to degrade sulfonated aromatic compounds. The initial step in the biodegradation of benzene (B151609) 1,3-disulfonate, for example, is believed to be a dioxygenolytic desulfonation to produce catechol 4-sulfonate. oup.com Similarly, the metabolism of naphthalene (B1677914) sulfonates can be initiated by a double hydroxylation of the aromatic ring bearing the sulfonate group, leading to the spontaneous elimination of the sulfite (B76179) group. nih.gov

While there are no specific studies on the microbial degradation of this compound, research on related compounds provides clues. For instance, a mixed bacterial culture was able to grow on 4-chloroacetophenone, with 4-chlorophenyl acetate (B1210297), 4-chlorophenol, and 4-chlorocatechol (B124253) identified as metabolites. nih.gov This suggests that the ester linkage in a chlorophenyl ester can be cleaved by microbial enzymes.

Enzymes such as sulfatases and esterases are key players in the biotic degradation of such compounds. Lipases, a type of esterase, have been shown to catalyze the enantioselective hydrolysis of 2-(3-chlorophenyl) propionic acid ester. acs.orgacs.org This indicates that enzymatic cleavage of the ester bond in chlorophenyl esters is a feasible degradation pathway. Furthermore, enzymes known as α/β hydrolases, which have a catalytic serine residue, are known to attack and cleave the ester bonds in various plastics and plasticizers. nih.gov It is plausible that similar enzymes could be involved in the hydrolysis of this compound.

Identification of Degrading Microorganisms

Specific microorganisms capable of degrading this compound have not been documented. However, research on related chlorinated aromatic compounds suggests that certain bacterial and fungal species possess the enzymatic machinery to break down such molecules.

Bacteria from the genera Pseudomonas and Arthrobacter are well-known for their ability to degrade a wide range of aromatic compounds, including chlorinated phenols and aryl sulfonates. For instance, various Pseudomonas species have been shown to utilize chlorophenols as a sole source of carbon and energy, initiating the degradation by hydroxylation and subsequent ring cleavage. nih.govresearchgate.net Similarly, Arthrobacter species have been implicated in the degradation of other chlorinated aromatic pesticides.

Fungal species, particularly white-rot fungi, are also recognized for their capacity to degrade persistent organic pollutants through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. While direct evidence for the degradation of this compound by fungi is absent, their ability to break down complex aromatic structures suggests they could play a role in its environmental transformation.

Characterization of Metabolic Pathways and Intermediate Products

The metabolic pathway for this compound has not been elucidated. However, based on the degradation of analogous compounds, two primary initial breakdown routes are plausible:

Hydrolysis of the sulfonate ester bond: This would lead to the formation of 2-chlorophenol and chloranesulfonic acid. 2-chlorophenol is a known environmental contaminant, and its subsequent degradation has been studied. Bacterial degradation of 2-chlorophenol typically proceeds via the formation of chlorocatechols (e.g., 3-chlorocatechol (B1204754) or 4-chlorocatechol). nih.govresearchgate.net These intermediates then undergo either ortho- or meta-ring cleavage, eventually leading to intermediates of central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Desulfonation: This would involve the cleavage of the C-S bond, releasing the sulfonate group and leaving the chlorinated phenyl ring, which would likely be hydroxylated to form 2-chlorophenol.

Table 1: Potential Intermediate Products in the Biodegradation of this compound (Based on Analogy to Related Compounds)

Potential IntermediatePotential PrecursorSubsequent Degradation Products
2-ChlorophenolThis compound3-Chlorocatechol, 4-Chlorocatechol
Chloranesulfonic AcidThis compoundFurther breakdown products
3-Chlorocatechol2-ChlorophenolRing cleavage products
4-Chlorocatechol2-ChlorophenolRing cleavage products

This table is illustrative and based on the degradation of structurally similar compounds. The actual metabolic pathway and intermediates for this compound may differ.

Sorption and Desorption Behavior in Environmental Matrices (e.g., Soil, Sediment)

The mobility and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption characteristics in soil and sediment.

Adsorption Isotherms and Kinetics

Specific adsorption isotherms and kinetic data for this compound are not available. For organic compounds, sorption is often described by the Freundlich or Langmuir isotherms. The Freundlich isotherm is commonly used for heterogeneous surfaces like soil and is given by the equation:

Cs = Kf * Cw1/n

where Cs is the concentration of the sorbed compound, Cw is the concentration in the aqueous phase, and Kf and 1/n are empirical constants representing sorption capacity and intensity, respectively.

Kinetic studies for similar compounds indicate that sorption can be a relatively rapid process, often reaching equilibrium within a few hours to a few days. The rate of sorption can be influenced by factors such as soil type, temperature, and the presence of other organic compounds.

Influence of Organic Carbon Content

The sorption of non-polar organic compounds to soil and sediment is strongly correlated with the organic carbon content of the matrix. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. It is defined as:

Koc = (Kd / foc)

where Kd is the soil-water partition coefficient and foc is the fraction of organic carbon in the soil.

For chlorinated aromatic compounds, a higher organic carbon content generally leads to stronger sorption, which in turn reduces the compound's mobility and bioavailability in the environment. It is expected that this compound will follow this trend, with greater retention in soils and sediments rich in organic matter.

Volatilization and Atmospheric Transport Modeling

The potential for this compound to volatilize from soil or water surfaces and undergo long-range atmospheric transport is an important aspect of its environmental fate.

Volatilization is governed by the compound's Henry's Law constant, which relates its concentration in the air to its concentration in water at equilibrium. While the Henry's Law constant for this compound is not reported, the presence of the polar sulfonate group likely results in a lower vapor pressure and thus lower volatility compared to its non-sulfonated analog, 2-chlorophenol.

Atmospheric transport modeling for specific organosulfur compounds is an active area of research. Models like FLEXPART and HYSPLIT are used to simulate the movement of atmospheric pollutants over long distances. These models incorporate meteorological data to predict the trajectory and dispersion of airborne contaminants. Without specific physical-chemical property data for this compound, its atmospheric transport potential cannot be accurately modeled. However, if volatilization does occur, the compound could be subject to atmospheric transport and subsequent deposition in remote locations.

Abiotic Degradation Pathways other than Photolysis and Hydrolysis (e.g., Redox Transformations)

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment. Redox transformations, particularly in anoxic environments like sediments and some soils, can be significant.

Reductive dechlorination, the replacement of a chlorine atom with a hydrogen atom, is a known abiotic degradation pathway for many chlorinated aromatic compounds. This process can be mediated by reduced iron minerals, such as iron sulfides (e.g., mackinawite) and certain clay minerals containing ferrous iron (Fe(II)). The reaction involves the transfer of electrons from the mineral surface to the chlorinated organic molecule.

It is plausible that this compound could undergo reductive dechlorination under suitable environmental conditions, leading to the formation of phenyl chloranesulfonate or other less chlorinated derivatives. The rate of such reactions would depend on factors like the redox potential of the environment, the types of minerals present, and pH.

Future Research Directions and Emerging Paradigms for 2 Chlorophenyl Chloranesulfonate Research

Integration into Automated Synthesis and High-Throughput Screening Platforms

The integration of 2-Chlorophenyl chloranesulfonate into automated synthesis and high-throughput screening (HTS) platforms represents a significant leap forward in accelerating chemical discovery and development. nih.govnuvisan.com Automated systems, capable of performing numerous reactions in parallel, can rapidly generate libraries of derivatives from this key building block. This allows for the efficient exploration of chemical space and the identification of molecules with desired properties. nih.govnih.gov

HTS technologies enable the rapid testing of these extensive compound libraries for biological activity or other functional characteristics. nih.govnuvisan.comoregonstate.edu The data generated from these screens can be used to identify promising lead compounds for drug discovery, agrochemicals, and materials science. nih.govutsouthwestern.edu The combination of automated synthesis and HTS provides a powerful engine for innovation, significantly reducing the time and resources required for traditional research and development cycles. nuvisan.comutsouthwestern.edu Facilities at institutions like UT Southwestern and Oregon State University are equipped with the robotics, compound libraries, and data management systems necessary to support such large-scale screening efforts. oregonstate.eduutsouthwestern.edu

Table 1: Comparison of Traditional vs. Automated/HTS Approaches

FeatureTraditional Synthesis & ScreeningAutomated Synthesis & HTS
Throughput Low (one reaction at a time)High (hundreds to thousands of reactions/assays per day)
Time Scale Weeks to months per compoundDays to weeks for a library
Labor Labor-intensiveMinimal manual intervention
Data Volume LowHigh, requiring advanced data analysis
Cost per Compound HighLow
Discovery Potential Limited by throughputVastly expanded

Exploration of Novel Catalytic Systems for its Transformations and Sustainable Production

Future research will increasingly focus on the development of novel and sustainable catalytic systems for the transformation and production of this compound. The goal is to move away from stoichiometric reagents towards more environmentally friendly and efficient catalytic processes. This includes the investigation of new metal-based and organocatalysts that can facilitate the formation and subsequent reactions of the sulfonate ester with high selectivity and yield.

A key area of interest is the development of catalysts that can operate under milder reaction conditions, reducing energy consumption and waste generation. Furthermore, the design of recyclable catalysts is a critical aspect of sustainable production, minimizing the environmental impact associated with catalyst disposal. Research into flow chemistry, where reagents are continuously passed through a reactor containing an immobilized catalyst, also holds promise for the scalable and sustainable production of this compound and its derivatives.

Development of Advanced In Situ Monitoring Techniques for its Reaction Progress and Selectivity

To gain deeper insights into the reaction mechanisms and optimize reaction conditions for this compound, the development of advanced in situ monitoring techniques is crucial. Real-time analysis of reaction progress and selectivity can be achieved through various spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These techniques allow researchers to track the concentration of reactants, intermediates, and products as the reaction unfolds.

This detailed kinetic and mechanistic information is invaluable for identifying reaction bottlenecks, understanding the role of catalysts, and fine-tuning parameters to maximize yield and minimize the formation of byproducts. The data obtained from in situ monitoring can also be used to build more accurate predictive models for reaction outcomes.

Application of Machine Learning and Artificial Intelligence in Predicting its Reactivity and Optimizing Synthetic Routes

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of this compound. nih.govpreprints.orgpreprints.org By training algorithms on large datasets of chemical reactions, ML models can predict the reactivity of this compound under various conditions with increasing accuracy. nih.govrsc.orgresearchgate.net This predictive power can guide the design of new experiments, saving time and resources by focusing on the most promising reaction pathways. mit.edu

Table 2: Potential Applications of AI/ML in this compound Research

Application AreaDescriptionPotential Impact
Reactivity Prediction ML models trained on reaction data predict reaction outcomes (e.g., yield, selectivity). nih.govresearchgate.netMore efficient experimental design and faster discovery of new reactions. mit.edu
Synthetic Route Optimization AI algorithms identify the most efficient and sustainable synthetic pathways. preprints.orgcas.orgReduced cost, time, and environmental impact of synthesis. preprints.org
Novel Analog Design Generative models propose new molecular structures with desired properties.Accelerated discovery of new functional molecules.
Data Analysis AI tools analyze large datasets from HTS to identify structure-activity relationships.Deeper understanding of the compound's properties and applications.

Design and Synthesis of Analogs with Tuned Reactivity Profiles for Specific Synthetic Challenges

The core structure of this compound provides a versatile scaffold for the design and synthesis of a wide range of analogs with tailored reactivity profiles. By strategically modifying the substituents on the phenyl ring or the sulfonate group, chemists can fine-tune the electronic and steric properties of the molecule. This allows for the creation of reagents that are optimized for specific synthetic transformations.

For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electrophilicity of the sulfur atom, influencing the rate and selectivity of its reactions. The synthesis and evaluation of such analogs will be instrumental in addressing specific challenges in organic synthesis, leading to the development of novel and more effective reagents. nih.govnih.gov This approach has been successfully used in the development of other chemical series for various applications, including as antiproliferative agents. nih.gov

Sustainable and Circular Economy Approaches to the Production, Utilization, and Management of this compound and its Derivatives

Adopting principles of a sustainable and circular economy is paramount for the future of this compound and its derivatives. mdpi.comresearchgate.net This involves a holistic approach that considers the entire lifecycle of the compound, from its production to its ultimate fate. researchgate.net Research in this area will focus on developing greener synthetic methods that minimize waste and utilize renewable resources.

Furthermore, strategies for the recovery and reuse of the chlorophenyl and sulfonate moieties will be explored to create a more circular chemical economy. This could involve the design of reactions where these fragments can be easily cleaved and recycled. By integrating sustainability into every stage of the compound's lifecycle, the chemical industry can reduce its environmental footprint and move towards a more resource-efficient future. mdpi.comresearchgate.netresearchgate.net

Q & A

Q. What are the established synthetic routes for 2-chlorophenyl chloranesulfonate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves the sulfonation of 2-chlorophenol derivatives using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via fractional distillation or recrystallization (using non-polar solvents like hexane) is critical to achieve >95% purity . Optimization includes adjusting molar ratios (e.g., 1:1.2 phenol-to-sulfonating agent) and reaction time (2–4 hours) to enhance yield (reported 60–75% in pilot studies). Monitoring via thin-layer chromatography (TLC) with UV detection ensures reaction completion .

Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
  • ¹H NMR : Aromatic protons appear as a multiplet at δ 7.2–7.8 ppm, while the sulfonate group’s electronegativity deshields adjacent protons .
  • ¹³C NMR : The sulfonate carbon resonates at δ 45–50 ppm.
    Infrared (IR) spectroscopy identifies key functional groups: S=O stretching at 1170–1370 cm⁻¹ and C-Cl at 550–750 cm⁻¹ . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 230.6) and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for all manipulations .
  • Storage : Store in airtight containers at 2–8°C, away from moisture and bases (to prevent hydrolysis).
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • Emergency Measures : Immediate eye rinsing with saline (15 minutes) and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in nucleophilic substitution versus elimination reactions?

  • Methodological Answer :
  • Nucleophilic Substitution : The sulfonate group acts as a leaving group, favoring SN2 mechanisms in polar aprotic solvents (e.g., DMF). For example, reaction with amines yields sulfonamides, with rate dependence on steric hindrance (primary amines > secondary) .
  • Elimination Reactions : Under basic conditions (e.g., K₂CO₃ in ethanol), β-elimination forms vinyl sulfones. Kinetic studies show pseudo-first-order dependence on base concentration .
    Key Data : Activation energy (Eₐ) for substitution is ~50 kJ/mol, while elimination requires >70 kJ/mol due to transition-state strain .

Q. How should researchers resolve contradictions in reported reactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variations : Impurities (e.g., residual HCl) can catalyze side reactions. Validate purity via HPLC (>98%) before reactivity assays .
  • Solvent Effects : Reactivity in DMSO vs. THF differs due to solvation of intermediates. Control solvent dielectric constants (ε) to standardize conditions .
  • Temperature Gradients : Use jacketed reactors (±0.5°C accuracy) to ensure consistent thermal profiles. Replicate disputed experiments under calibrated conditions .

Q. What methodologies are employed to study the potential pharmacological applications of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Modify the chlorophenyl or sulfonate moieties and assay against targets (e.g., kinases, GPCRs). For example, N-alkylation enhances blood-brain barrier penetration in neuroactive derivatives .
  • In Silico Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cyclooxygenase-2). Validate with in vitro inhibition assays (IC₅₀ values) .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess half-life (t₁/₂). Fluorinated analogs show improved metabolic resistance (t₁/₂ > 120 mins) .

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